REACTION_CXSMILES
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ClC1N=CC(S(NC2CCCC2)(=O)=O)=CC=1.C(Br)C=C.[Cl:21][C:22]1[N:27]=[CH:26][C:25]([S:28]([N:31]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37]C=2)[CH2:32][CH:33]=[CH2:34])(=[O:30])=[O:29])=[CH:24][CH:23]=1>>[Cl:21][C:22]1[N:27]=[CH:26][C:25]([S:28]([N:31]([CH:35]2[CH2:40][CH2:39][CH2:38][CH2:37]2)[CH2:32][CH:33]=[CH2:34])(=[O:29])=[O:30])=[CH:24][CH:23]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=N1)S(=O)(=O)NC1CCCC1
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Name
|
|
Quantity
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0.42 mL
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Type
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reactant
|
Smiles
|
C(C=C)Br
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
|
ClC1=CC=C(C=N1)S(=O)(=O)N(CC=C)C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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are obtained in the form of an orange-coloured oil
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=N1)S(=O)(=O)N(CC=C)C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |